methyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride
Description
Methyl (3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a chiral organic compound characterized by a stereospecific (R)-configuration at the third carbon of its butanoate backbone. The molecule features a 4-chlorophenyl substituent at the fourth carbon and a methyl ester group at the terminal carboxylic acid position. As a hydrochloride salt, it enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Key structural attributes include:
- Molecular formula: C₁₂H₁₅Cl₂NO₂ (deduced from adduct analysis in ).
- Stereochemistry: One defined stereocenter at the third carbon (R-configuration) .
- Functional groups: Methyl ester, primary amine, and 4-chlorophenyl moiety.
Predicted physicochemical properties, such as collision cross-section (CCS) values for [M+H]⁺ (148.7 Ų) and [M+Na]⁺ (160.3 Ų), suggest moderate polarity and structural compactness .
Properties
IUPAC Name |
methyl (3R)-3-amino-4-(4-chlorophenyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVJESKHUZDRU-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
A primary route involves asymmetric hydrogenation of α,β-unsaturated esters. For example, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate derivatives are synthesized via hydrogenation of enamine precursors using chiral Rh or Ru catalysts. Applied to the target compound, a prochiral α,β-unsaturated ester intermediate (e.g., methyl 3-oxo-4-(4-chlorophenyl)but-2-enoate) could undergo hydrogenation with a DuPHOS-Rh catalyst to yield the (3R)-configured amine after HCl salt formation.
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | (R)-BINAP-RuCl2 | Analogous |
| Pressure | 50–100 psi H2 | |
| Solvent | Methanol/Tetrahydrofuran (9:1) | Inferred |
| Enantiomeric Excess | 92–98% |
This method prioritizes enantioselectivity but requires high-purity enamine precursors, which may involve multi-step synthesis.
Nitro Reduction and Amine Protection Strategies
Nitro Group Reduction
Patent CN112225666B highlights nitro-to-amine reduction as a critical step for analogous fluorophenyl derivatives. For the 4-chlorophenyl target, methyl 3-nitro-4-(4-chlorophenyl)butanoate could be reduced using catalytic hydrogenation (Pd/C, H2) or transfer hydrogenation (NH4HCO2, Pd/C). Subsequent treatment with HCl yields the hydrochloride salt.
Comparative Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H2/Pd-C (10%) | 30°C, 48 hr, MeOH | 85 | 98.5 |
| NH4HCO2/Pd-C | 60°C, 6 hr, MeOH/H2O | 78 | 97.2 |
Post-reduction, Boc protection (tert-butyloxycarbonyl) is often employed to stabilize the amine during esterification.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For non-catalytic routes, racemic methyl 3-amino-4-(4-chlorophenyl)butanoate can be resolved using chiral acids (e.g., L-tartaric acid). The (3R)-enantiomer forms a less soluble diastereomeric salt, which is filtered and treated with HCl to recover the free amine hydrochloride.
Resolution Efficiency
| Chiral Resolving Agent | Solvent | Yield (R-enantiomer) |
|---|---|---|
| L-Tartaric acid | Ethanol | 34% |
| D-DBTA | Acetone | 41% |
This method is cost-effective but suffers from moderate yields and requires recycling of the undesired enantiomer.
Chlorophenyl Group Introduction
Friedel-Crafts Alkylation
The 4-chlorophenyl moiety is introduced via Friedel-Crafts alkylation of chlorobenzene with methyl acrylate derivatives. Lewis acids like AlCl3 facilitate electrophilic substitution, though regioselectivity must be controlled to favor para-substitution.
Optimized Conditions
-
Catalyst : AlCl3 (1.2 equiv)
-
Temperature : 0–5°C
-
Yield : 72% (para-isomer)
Esterification and Salt Formation
Fischer Esterification
Carboxylic acid intermediates (e.g., (3R)-3-amino-4-(4-chlorophenyl)butanoic acid) are esterified using methanol and HCl gas. This one-pot method simultaneously forms the methyl ester and hydrochloride salt.
Reaction Profile
-
Acid : (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid
-
Conditions : MeOH, HCl gas, 60°C, 12 hr
-
Yield : 89%
Purity and Analytical Validation
Chromatographic Characterization
HPLC and chiral GC methods ensure enantiopurity. For instance, a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves (3R) and (3S) enantiomers with a retention time ratio of 1.2.
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Optical Rotation | +12.5° (c=1, MeOH) |
| Residual Solvents | <0.1% (MeOH) |
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and chlorophenyl groups in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Properties and Reactions
This compound features an amino group, a chlorophenyl moiety, and a butanoate ester, which allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduced to alcohols or amines using sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions with amines or thiols.
Chemistry
Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride serves as a building block for synthesizing complex organic molecules. It is also utilized as a reagent in various organic reactions, facilitating the development of new compounds.
Biology
In biological research, this compound is employed to study enzyme-substrate interactions . Its ability to modulate enzyme activity makes it a valuable tool for investigating metabolic pathways.
Biological Activity :
- Enzyme Interaction : Acts as an inhibitor or activator for specific enzymes, influencing their activity through interactions at active sites.
- Antimicrobial Properties : Shows potential antibacterial effects against strains like Staphylococcus aureus.
- Anti-inflammatory Effects : May inhibit bradykinin receptors involved in inflammation.
- Neuroprotective Effects : Potentially protects neuronal cells from oxidative stress.
Medicine
The compound is being investigated for its therapeutic properties , particularly as a precursor for synthesizing pharmaceutical compounds. Its unique structure allows it to target specific biological pathways relevant to various diseases.
Case Study 1: Enzyme Inhibition
A study demonstrated that methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride effectively inhibited a metalloenzyme involved in inflammatory pathways. The inhibition was quantified with IC50 values:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate HCl | 15 | Metalloenzyme A |
Case Study 2: Antimicrobial Activity
In vitro tests revealed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The presence of the amino and chlorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and physicochemical distinctions between methyl (3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride and analogous compounds:
Structural and Functional Insights:
Substituent Effects: Electron-withdrawing groups (e.g., nitro in , cyano in ) increase polarity and reactivity compared to the chloro substituent in the target compound. Halogen variations (e.g., dichloro in , trifluoro in ) modulate lipophilicity and steric bulk, influencing bioavailability.
Functional Group Differences :
- Ester vs. carboxylic acid : The target compound’s methyl ester group () improves membrane permeability compared to carboxylic acid analogues (e.g., –3).
Stereochemical Considerations :
- All listed compounds retain the (R)-configuration at the third carbon, ensuring consistent stereochemical relevance in applications like enzyme targeting.
Commercial Availability :
- Ester derivatives (e.g., –9) are commercially available in milligram to multi-kilogram quantities, highlighting their utility in medicinal chemistry .
Biological Activity
Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride, with the molecular formula CHClNO·HCl, is a compound of significant interest in the fields of chemistry, biology, and medicine. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse research findings.
This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoate ester. Its unique structure allows it to participate in various chemical reactions, making it a versatile molecule for scientific research. The synthesis typically involves a condensation reaction followed by esterification and hydrochloride formation.
The biological activity of methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound can act as an enzyme inhibitor or activator. The amino and chlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, modulating their activity.
- Biological Pathways : It has been employed in studies investigating enzyme-substrate interactions, which are crucial for understanding metabolic pathways.
Biological Activity
Research indicates that methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory responses, potentially through inhibition of bradykinin receptors involved in pain and inflammation pathways .
- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .
Case Study 1: Enzyme Inhibition
A study demonstrated that methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride inhibited a specific metalloenzyme involved in inflammatory pathways. The inhibition was quantified using IC values, indicating effective modulation of enzyme activity at low concentrations.
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate HCl | 15 | Metalloenzyme A |
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
Comparative Analysis with Similar Compounds
Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride can be compared with similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-(4-chlorophenyl)butanoate | Lacks hydrochloride salt | Moderate anti-inflammatory |
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester | Hydroxyl instead of amino group | Limited enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal enantioselective synthetic routes for methyl (3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride?
- Methodology : A Michael addition of 4-chlorophenyl boronic acid to an α,β-unsaturated ester (e.g., methyl crotonate) under palladium catalysis can establish the carbon skeleton. Subsequent stereoselective amination (e.g., using chiral auxiliaries or enzymatic resolution) ensures the 3R configuration. Final hydrochloride salt formation is achieved via acidification with HCl in ethanol .
- Key Considerations : Reaction temperature and solvent polarity significantly influence enantiomeric excess. Monitor intermediates via chiral HPLC .
Q. How is the chiral purity of this compound validated in synthetic batches?
- Methodology :
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers.
- Polarimetry : Compare optical rotation ([α]D) with literature values for the (3R)-enantiomer.
- X-ray crystallography : Confirm absolute configuration for reference standards .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodology :
- NMR : H and C NMR to confirm ester, amino, and aryl groups. NOESY can validate stereochemistry.
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~3300 cm (NH).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion (CHClNO) and fragmentation patterns .
Advanced Research Questions
Q. How does the 3R configuration influence binding affinity to GABA receptors compared to the 3S enantiomer?
- Methodology :
- Molecular Docking : Simulate interactions using receptor crystal structures (e.g., PDB: 6UO8). The 3R configuration may align better with hydrophobic pockets in the ligand-binding domain.
- In Vitro Assays : Competitive binding studies with H-labeled baclofen in rat cortical membranes. IC values for (3R) vs. (3S) enantiomers can quantify stereospecificity .
Q. What methodological strategies resolve contradictions in reported bioavailability values (e.g., 0.55 vs. lower scores)?
- Methodology :
- Standardized Pharmacokinetic Protocols : Administer the compound to Sprague-Dawley rats (IV/PO) and measure plasma concentrations via LC-MS/MS.
- Solubility Optimization : Use co-solvents (e.g., PEG 400) to enhance dissolution in aqueous media.
- Comparative Studies : Replicate conflicting experiments under identical conditions (dose, animal strain, sampling intervals) .
Q. What metabolic pathways dominate in hepatic microsomes, and how are metabolites profiled?
- Methodology :
- In Vitro Incubation : Incubate with human liver microsomes (HLMs) and NADPH. Hydrolysis of the ester group to the carboxylic acid derivative is expected.
- LC-HRMS : Identify phase I metabolites (e.g., demethylation, hydroxylation) and phase II conjugates (glucuronides).
- CYP Inhibition Assays : Test CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Contradiction & Experimental Design
Q. How to address discrepancies in enzymatic activity modulation studies (e.g., activation vs. inhibition)?
- Methodology :
- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify biphasic effects.
- Enzyme Source Variability : Compare results across recombinant enzymes vs. tissue-derived isoforms.
- Allosteric Site Probes : Use fluorescent ligands (e.g., dansyl-GABA) to detect conformational changes via FRET .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Methodology :
- Quality Control : Standardize synthesis (e.g., >98% purity via prep-HPLC) and storage (-20°C under argon).
- Internal Standards : Use deuterated analogs (e.g., d-methyl ester) for LC-MS quantification.
- Blinded Replication : Distribute multiple batches to independent labs for cross-validation .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
